D-2-aminoadipic acid

説明

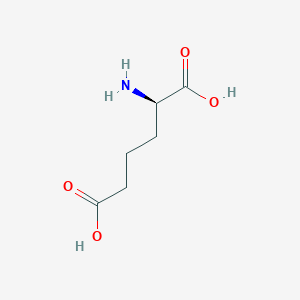

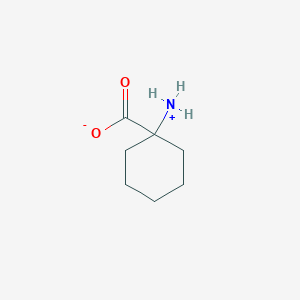

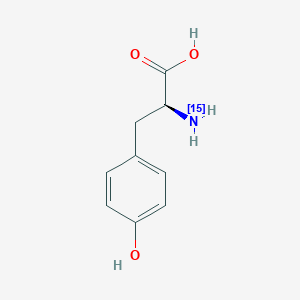

D-2-aminoadipic acid (D-2-AAA) is a glutamate analog . It is also known as ®-2-Aminohexanedioic acid or D-Homoglutamic acid . It has been used as an inhibitor of glutamine synthetase in spontaneously immortalized human cell line MIO-M1 .

Molecular Structure Analysis

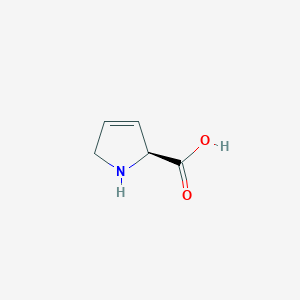

The linear formula of this compound is HO2C(CH2)3CH(NH2)CO2H . Its molecular weight is 161.16 . The SMILES string representation is NC@H=O)C(O)=O .

Chemical Reactions Analysis

This compound acts as an inhibitor of glutamate synthetase . It exhibits gliotoxicity towards mitotic astrocytes .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has an optical activity of [α]25/D -24.5±1.5°, c = 2 in 5 M HCl . It has a melting point of 208-210 °C . It is soluble in 1 M HCl at a concentration of 50 mg/mL .

科学的研究の応用

1. Synthesis and Enantiomer Preparation

D-2-aminoadipic acid, explored for its synthesis methods, has been used in the preparation of its enantiomers. The enantiomers of this acid, obtained by enzymatic resolution, were transformed into L- and D-2-carbobenzyloxyaminoadipic acids. These enantiomers are significant in the study of amino acid properties and their applications in biochemical research (Claesen, Vlietinck, & Vanderhaeghe, 2010).

2. Biomarker for Diabetes Risk

This compound has been identified as a biomarker for diabetes risk. Elevated levels of this metabolite in individuals were found to be associated with a higher risk of developing diabetes. This discovery highlights its potential as a marker in predicting diabetes well before the onset of overt disease, providing insights into glucose homeostasis and diabetes pathophysiology (Wang et al., 2013).

3. Protein Oxidation in Aging and Diseases

Research shows that this compound is a marker of protein carbonyl oxidation in aging human skin, particularly in conditions like diabetes and renal failure. This indicates its role in the oxidative stress process and its potential as a marker for studying aging and related diseases (Sell, Strauch, Shen, & Monnier, 2007).

4. Cancer Biomarker

This compound has been identified as a differentiating and prognostic biomarker for prostate carcinoma. Its concentration differences in malignant versus non-malignant tissues indicate its potential utility in cancer diagnosis and prognosis (Jung et al., 2013).

5. Role in Immune Response and Inflammation

Studies suggest that this compound forms through MPO-mediated oxidation of protein lysyl residues during inflammation. This formation mechanism and its presence in inflammatory conditions like atherosclerosis underline its potential role in studying immune responses and inflammatory diseases (Lin et al., 2017).

6. Genetic Basis of Metabolic Disorders

The study of this compound has also contributed to understanding the genetic basis of metabolic disorders like alpha-aminoadipic and alpha-ketoadipic aciduria. Research in this area has helped in identifying specific mutations and their implications in these metabolic diseases (Hagen et al., 2015).

7. Anti-Obesity and Anti-Diabetes Effects

Recent research indicates that this compound has protective effects against obesity and diabetes. Studies on mice models suggest that it can reduce body weight, decrease fat accumulation, and lower fasting glucose levels, highlighting its therapeutic potential in metabolic disorders (Xu et al., 2019).

8. Antibiotic Research

This compound has been used in antibiotic research, particularly in studying the synthesis of bacterial cell walls. This includes the development of fluorescent D-amino acids for probing bacterial growth, offering a novel approach to studying bacterial physiology and antibiotic action (Kuru et al., 2014).

9. Metabolomic Profiling

This compound has been used in metabolomic profiling, helping to identify changes in metabolite profiles in various diseases. This has potential applications in the early diagnosis and treatment of diseases based on metabolite profiling (Lin et al., 2014).

10. Liquid Chromatography-Mass Spectrometry Applications

Developments in liquid chromatography-tandem mass spectrometry methods for the quantitative analysis of this compound have enhanced its detection in biological samples. This is crucial in various research fields including clinical diagnostics and food industry (Nakano et al., 2017).

作用機序

Target of Action

D-2-Aminoadipic acid, a glutamate analog, primarily targets glutamate synthetase . Glutamate synthetase plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the brain.

Mode of Action

This compound acts as an inhibitor of glutamate synthetase . By inhibiting this enzyme, it can modulate the levels of glutamate in the brain. This compound also exhibits gliotoxicity towards mitotic astrocytes , which are star-shaped glial cells in the brain and spinal cord.

Biochemical Pathways

This compound is a metabolite in the principal biochemical pathway of lysine . It is an intermediate in the metabolism (i.e., breakdown or degradation) of lysine and saccharopine . It also antagonizes neuroexcitatory activity modulated by the glutamate receptor N-methyl-D-aspartate (NMDA) .

Pharmacokinetics

It has been identified as a biomarker for diabetes risk , suggesting that it can be detected in the body and may have specific ADME properties that affect its bioavailability.

Result of Action

The inhibition of glutamate synthetase by this compound can lead to changes in glutamate levels in the brain. This can have various effects on neurological function, given the role of glutamate as a neurotransmitter. The gliotoxicity of this compound towards mitotic astrocytes may also impact brain function, as astrocytes play a key role in maintaining brain homeostasis.

特性

IUPAC Name |

(2R)-2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227062 | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7620-28-2 | |

| Record name | D-α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7620-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, 2-amino-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![H-[15N]Leu-OH](/img/structure/B555821.png)